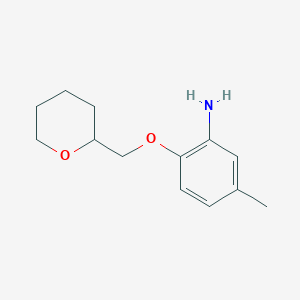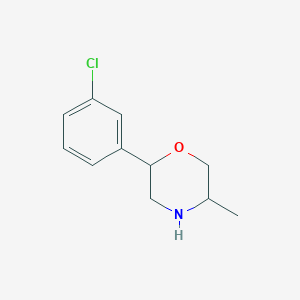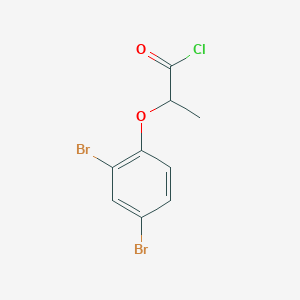
2-(2,4-Dibromophenoxy)propanoyl chloride
Übersicht
Beschreibung
“2-(2,4-Dibromophenoxy)propanoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C9H7Br2ClO2 and a molecular weight of 342.41 .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dibromophenoxy)propanoyl chloride” is defined by its molecular formula, C9H7Br2ClO2 . For a detailed structural analysis, you may need to refer to its MOL file or use a molecular visualization tool.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Dibromophenoxy)propanoyl chloride” are defined by its molecular structure. It has a molecular weight of 342.41 . More specific properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Protective and Orthogonal Protection Strategy
- 2-(2,4-Dibromophenoxy)propanoyl chloride has been utilized in protecting hydroxyl and amino functionalities of amino alcohols and aminophenols. A study by Ramesh, Bhat, and Chandrasekaran (2005) found that propargyloxycarbonyl chloride can protect these functionalities in one pot using bases like triethylamine or pyridine. This compound demonstrates a unique protecting strategy where an amine and an alcohol group can be protected simultaneously, and selectively deprotected later if needed (Ramesh, Bhat, & Chandrasekaran, 2005).
Antibacterial Activity
- Compounds like 2-(2',4'-Dibromophenoxy)-3,5-dibromophenol, closely related to 2-(2,4-Dibromophenoxy)propanoyl chloride, have shown potent and broad-spectrum antibacterial activity. Sun et al. (2015) and Shridhar et al. (2009) reported these compounds' effectiveness against bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli O157:H7, and Salmonella. Such compounds could serve as potential lead molecules for developing new antibiotics (Sun et al., 2015); (Shridhar et al., 2009).
Reaction and Transformation Studies
- Studies on the transformation of bromophenols like 2,4-dibromophenol (closely related to 2-(2,4-Dibromophenoxy)propanoyl chloride) during processes like chlorination have provided insights into the environmental fate of such compounds. Xiang et al. (2020) explored how these compounds transform in aquatic environments, revealing critical details about their reactivity and potential environmental impact (Xiang et al., 2020).
Novel Photoproduct Formation
- Research by Liu et al. (2011) on the photochemical transformation of 2,4-dibromophenol in aquatic solutions under simulated sunlight demonstrated the formation of novel photoproducts like 2'-hydroxy-2,3',4,5'-tetrabromodipheyl ether. This study contributes to understanding the environmental behavior and potential impacts of such bromophenols (Liu et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dibromophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2ClO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBAJWNLKWKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277385 | |
| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dibromophenoxy)propanoyl chloride | |
CAS RN |
1160257-22-6 | |
| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




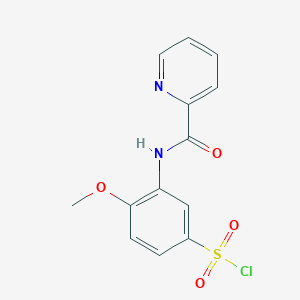


![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)
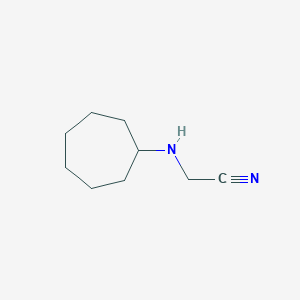
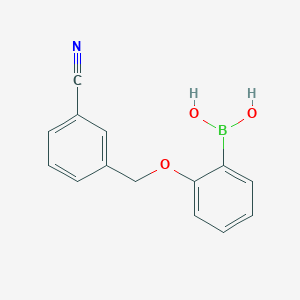


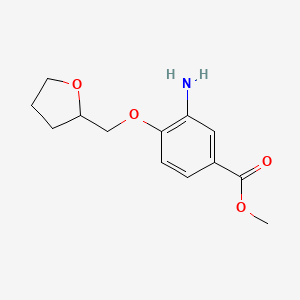
![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)
